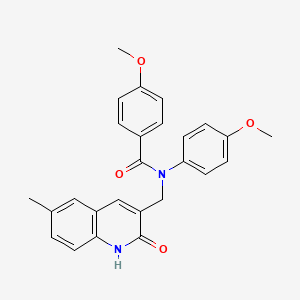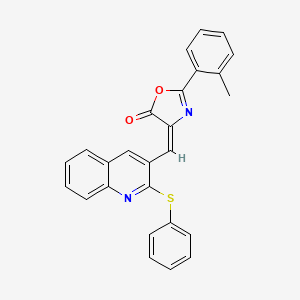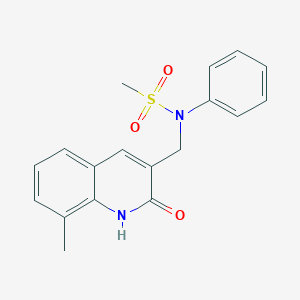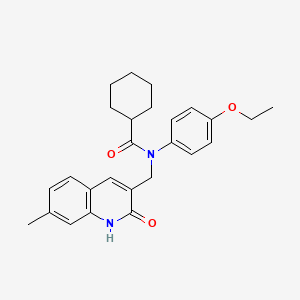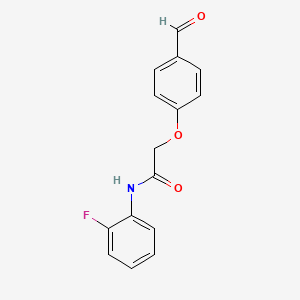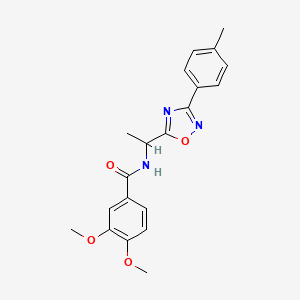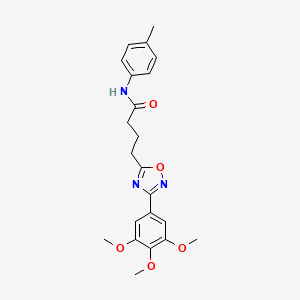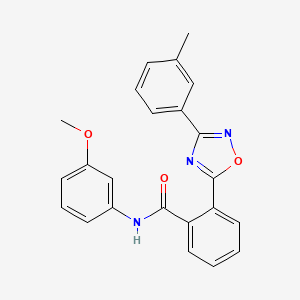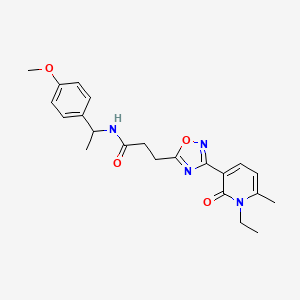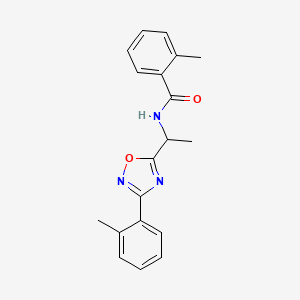
N-(1-phenylethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, commonly known as PTEP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTEP belongs to the class of pyridine-based compounds and is known for its ability to modulate the activity of certain receptors in the brain. In
作用機序
PTEP acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity in response to glutamate binding. This results in increased signaling through the mGluR5 pathway, which has been implicated in various physiological and pathological processes in the brain. PTEP has been shown to enhance synaptic plasticity, which is important for learning and memory. It also has anti-inflammatory effects and can reduce oxidative stress, which are important factors in neurodegenerative diseases.
Biochemical and Physiological Effects
PTEP has been shown to have a variety of biochemical and physiological effects in the brain. It enhances synaptic plasticity, which is important for learning and memory. It also has anti-inflammatory effects and can reduce oxidative stress, which are important factors in neurodegenerative diseases. PTEP has been shown to increase the release of the neurotransmitter dopamine in the brain, which is involved in reward and motivation. It also has anxiolytic and antidepressant properties, which may be due to its effects on the mGluR5 pathway.
実験室実験の利点と制限
One advantage of PTEP is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of PTEP is its relatively low potency compared to other mGluR5 modulators. This can make it difficult to achieve therapeutic effects at low doses, which may limit its clinical utility.
将来の方向性
Future research on PTEP could focus on optimizing its pharmacological properties to improve its potency and selectivity for the mGluR5 receptor. It could also investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, further studies could explore the underlying mechanisms of PTEP's effects on synaptic plasticity, dopamine release, and anti-inflammatory and antioxidant pathways.
合成法
The synthesis method for PTEP involves a multi-step process that includes the reaction of 2-bromo-5-chloropyridine with p-tolylhydrazine, followed by the reaction of the resulting compound with phenethylamine and 1,2-dibromoethane. The final compound is then purified using column chromatography. The purity and yield of PTEP can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
PTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. PTEP has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been shown to have antidepressant and anxiolytic properties in animal models of depression and anxiety.
特性
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-15-10-12-18(13-11-15)20-25-22(27-26-20)19-9-6-14-23-21(19)24-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORRIMYBZUWOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NC(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)
